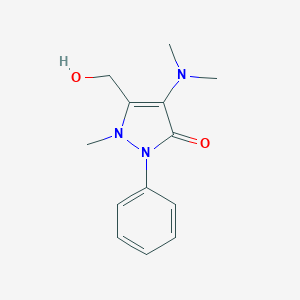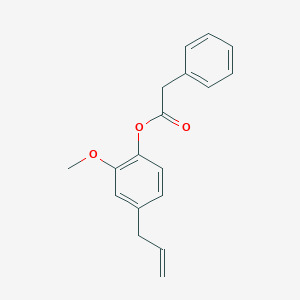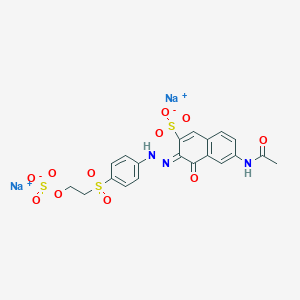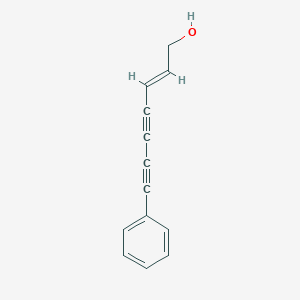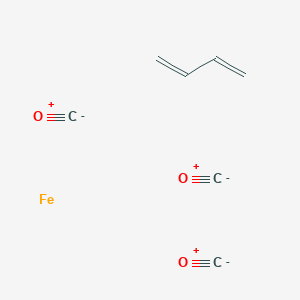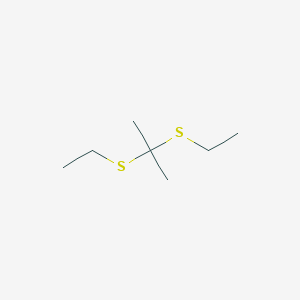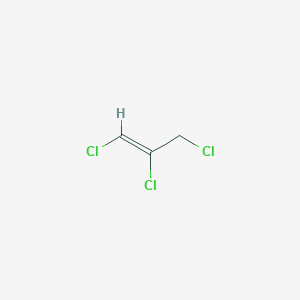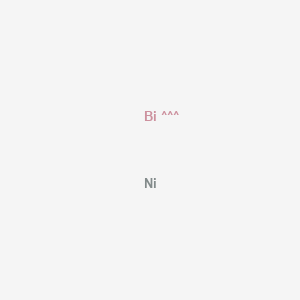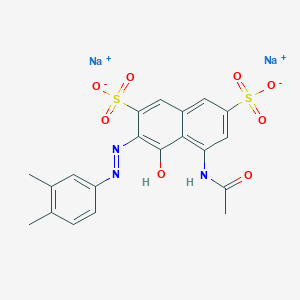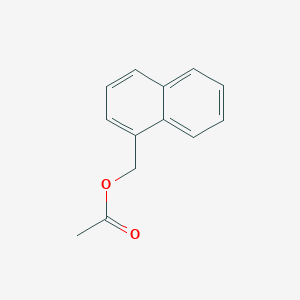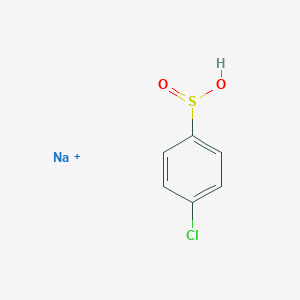
Sodium 4-Chlorobenzenesulfinate
Descripción general
Descripción
Sodium 4-Chlorobenzenesulfinate is an organic compound with the molecular formula C6H4ClNaO2S and a molecular weight of 198.6 g/mol . It is a white to light yellow crystalline powder that is soluble in water. This compound is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 4-Chlorobenzenesulfinate can be synthesized through several methods. One common method involves the reduction of 4-chlorobenzenesulfonyl chloride using reducing agents such as zinc powder or sodium sulfite . Another method includes the reaction of sulfur dioxide with aromatic hydrocarbons in the presence of catalysts like aluminum chloride . Additionally, it can be prepared by the oxidation of thiols or the reaction of sulfur dioxide with Grignard reagents or aromatic diazonium salts .
Industrial Production Methods: Industrial production of this compound typically involves the chlorosulfonation of aromatic compounds followed by reduction using reducing agents . This process, however, generates a significant amount of waste, including sulfuric acid, hydrochloric acid, and sodium chloride, which poses environmental challenges .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 4-Chlorobenzenesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chlorobenzenesulfonic acid.
Reduction: It can be reduced to form 4-chlorobenzenethiol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as zinc powder or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products:
Oxidation: 4-Chlorobenzenesulfonic acid.
Reduction: 4-Chlorobenzenethiol.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Sodium 4-Chlorobenzenesulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and protein modification.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of sodium 4-chlorobenzenesulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions . It can interact with molecular targets such as enzymes and proteins, leading to modifications in their structure and function . The specific pathways involved depend on the type of reaction and the conditions used .
Comparación Con Compuestos Similares
Sodium 4-Chlorobenzenesulfonate: Similar in structure but differs in the oxidation state of the sulfur atom.
Sodium Benzenesulfinate: Lacks the chlorine substituent on the benzene ring.
Sodium 4-Methylbenzenesulfinate: Contains a methyl group instead of a chlorine atom.
Uniqueness: Sodium 4-Chlorobenzenesulfinate is unique due to the presence of the chlorine substituent, which imparts specific chemical properties and reactivity . This makes it a valuable intermediate in the synthesis of various organic compounds .
Propiedades
Número CAS |
14752-66-0 |
|---|---|
Fórmula molecular |
C6H5ClNaO2S |
Peso molecular |
199.61 g/mol |
Nombre IUPAC |
sodium;4-chlorobenzenesulfinate |
InChI |
InChI=1S/C6H5ClO2S.Na/c7-5-1-3-6(4-2-5)10(8)9;/h1-4H,(H,8,9); |
Clave InChI |
GJAKRMFICWCSQW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)[O-])Cl.[Na+] |
SMILES isomérico |
C1=CC(=CC=C1S(=O)[O-])Cl.[Na+] |
SMILES canónico |
C1=CC(=CC=C1S(=O)O)Cl.[Na] |
Key on ui other cas no. |
14752-66-0 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

